molecular formula C34H29NSi B13945262 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile CAS No. 56805-08-4

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile

Cat. No.: B13945262
CAS No.: 56805-08-4
M. Wt: 479.7 g/mol
InChI Key: FCCONUVRFQCXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[221]hept-2-ene-5-carbonitrile is a complex organosilicon compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a Diels-Alder reaction between a suitable diene and dienophile. Subsequent steps involve the introduction of the ethenyl, methyl, and phenyl groups, as well as the incorporation of the silicon atom and the carbonitrile group. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Conversion to silane derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile has several applications in scientific research:

    Materials Science: Used in the development of advanced materials with unique electronic and optical properties.

    Organic Chemistry: Serves as a precursor for the synthesis of other complex organosilicon compounds.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile involves its interaction with specific molecular targets. The silicon atom in the compound can form strong bonds with other elements, facilitating various chemical reactions. The bicyclic structure provides stability and rigidity, making it suitable for use in materials that require high mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
  • 2,3-Diazabicyclo[2.2.1]-hept-2-ene
  • 3,4,7,7-tetramethylbicyclo[2.2.1]hept-2-ene

Uniqueness

7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile is unique due to the presence of the silicon atom in its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidation.

Properties

CAS No.

56805-08-4

Molecular Formula

C34H29NSi

Molecular Weight

479.7 g/mol

IUPAC Name

7-ethenyl-7-methyl-1,4,5,6-tetraphenyl-7-silabicyclo[2.2.1]hept-5-ene-2-carbonitrile

InChI

InChI=1S/C34H29NSi/c1-3-36(2)33(28-20-12-6-13-21-28)24-30(25-35)34(36,29-22-14-7-15-23-29)32(27-18-10-5-11-19-27)31(33)26-16-8-4-9-17-26/h3-23,30H,1,24H2,2H3

InChI Key

FCCONUVRFQCXPA-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2(CC(C1(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N)C6=CC=CC=C6)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.